(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide
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Description
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- The synthesis of related quinoline and thiazole derivatives involves intricate chemical reactions, including condensation, cyclization, and electrophilic substitution, providing a foundation for developing novel synthetic routes for related compounds. Studies on the synthesis of quinoline derivatives outline methodologies that could be applicable to (Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide, potentially leading to new materials with unique properties for industrial or pharmaceutical use (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Activities and Pharmacological Potential
- Research on sulfonamide derivatives has demonstrated significant biological activities, including antimicrobial, antimalarial, and antitumor properties. These findings suggest that this compound might also exhibit similar biological activities, warranting further investigation into its potential pharmacological applications (Fahim & Ismael, 2021).
Catalysis and Material Science
- The use of related quinoline and thiazole derivatives in catalysis and as intermediates in the synthesis of complex molecules underscores the importance of such compounds in material science and organic synthesis. Research into the green synthesis of quinoxaline and related heterocycles suggests potential environmental benefits of employing this compound in catalytic processes, contributing to the development of sustainable chemical practices (Mishra, Singh, Quraishi, & Srivastava, 2019).
properties
IUPAC Name |
2-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O3S2/c1-2-14-30-23-13-12-18(35(27,32)33)15-24(23)34-26(30)29-25(31)20-16-22(17-8-4-3-5-9-17)28-21-11-7-6-10-19(20)21/h1,3-13,15-16H,14H2,(H2,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWGTWPKMMVKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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